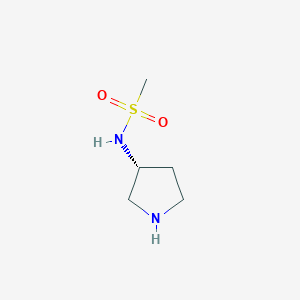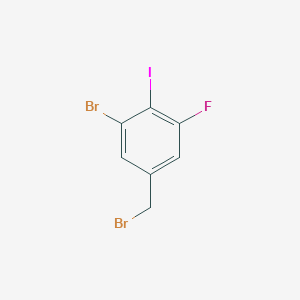
3-Bromo-5-fluoro-4-iodobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-4-iodobenzyl bromide is an organohalide compound with the molecular formula C7H3Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodobenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation of Benzyl Derivatives: The initial step involves the selective halogenation of a benzyl derivative to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.
Bromination Reaction: The final step involves the bromination of the benzyl group using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluoro-4-iodobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd/C, Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 3-Bromo-5-fluoro-4-iodobenzyl bromide is used as a building block for the synthesis of more complex molecules. Its multiple halogen atoms make it a versatile intermediate for various functionalization reactions.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-4-iodobenzyl bromide in chemical reactions involves the activation of the benzyl bromide group, making it susceptible to nucleophilic attack. The presence of electron-withdrawing halogen atoms on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- 5-Fluoro-2-iodobenzyl bromide
- 4-Iodo-3-bromobenzyl bromide
Uniqueness
3-Bromo-5-fluoro-4-iodobenzyl bromide is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H4Br2FI |
|---|---|
Poids moléculaire |
393.82 g/mol |
Nom IUPAC |
1-bromo-5-(bromomethyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
Clé InChI |
UJONKHWGPTWDJE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)I)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


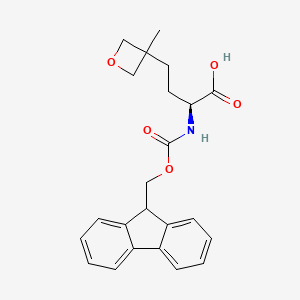


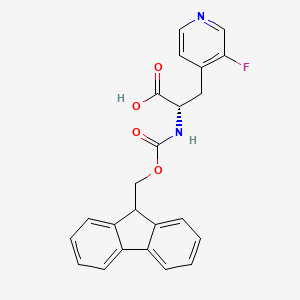
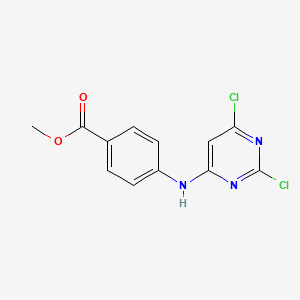
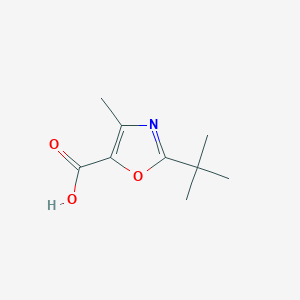
![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)

![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
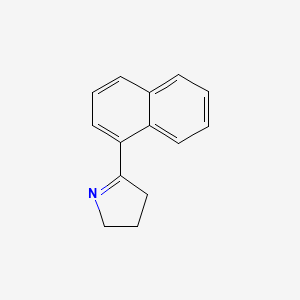
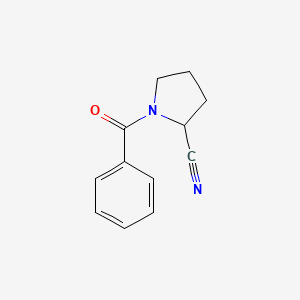
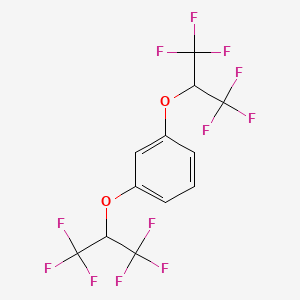
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
